N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDHOFKWWDHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Benzothiazole and Benzodithiazine Families
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Comparative Structural and Spectral Data
Key Observations :
Core Heterocycle Differences :
- The target compound’s benzothiazole core lacks the sulfone (SO₂) groups present in benzodithiazine derivatives (e.g., ), likely reducing its electron-withdrawing character and altering reactivity.
- Benzodithiazines (e.g., ) exhibit enhanced stability due to the 1,1-dioxo group, which may improve crystallinity compared to benzothiazoles.
Substituent Effects: The 6-chloro and 3-methyl groups in the target compound are conserved in benzodithiazine analogs (e.g., ), suggesting shared steric and electronic profiles.
Spectral Data Trends: IR spectra of hydrazine-containing analogs (e.g., ) show characteristic N-NH₂ (~3235 cm⁻¹) and C=N (~1645 cm⁻¹) stretches, while phenolic derivatives (e.g., ) display broad OH stretches (~3300–3400 cm⁻¹). NMR signals for methyl groups (δ ~2.40–2.45 ppm) and aromatic protons (δ ~7.70–8.37 ppm) are consistent across analogs .
Functional Group Comparisons: Propanamide vs. Hydrazine
The propanamide group in the target compound distinguishes it from hydrazine-based analogs (e.g., ):
- Bioactivity: Propanamide derivatives are implicated in bioherbicidal activity (e.g., 2-amino-3-phenylpropanamide in ), suggesting the target compound may share similar applications .
Biological Activity
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a benzothiazole core, which is known for its diverse biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Introduction of Functional Groups : The chloro and methyl groups are introduced through halogenation and alkylation reactions respectively.
- Amide Formation : The final product is obtained by reacting the intermediate with propanamide under suitable conditions.
Anticancer Properties
Recent research has highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:
| Cell Line | Effect Observed | Method Used |
|---|---|---|
| A431 (epidermoid) | Inhibition of proliferation | MTT assay |
| A549 (lung cancer) | Induction of apoptosis | Flow cytometry |
| H1299 (lung cancer) | Decreased migration | Scratch wound healing assay |
In a study assessing novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in A431 and A549 cell lines. These compounds were shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual role in both anticancer and anti-inflammatory pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation.
- Apoptosis Induction : It promotes apoptotic processes in cancer cells by activating caspases and other pro-apoptotic factors.
- Anti-inflammatory Effects : By reducing the expression of inflammatory cytokines, it may help mitigate the tumor-promoting inflammation often seen in cancer progression .
Case Studies
Several studies have focused on benzothiazole derivatives similar to this compound:
-
Study on Compound B7 : This compound demonstrated significant anticancer activity against A431 and A549 cells while also exhibiting anti-inflammatory properties by lowering IL-6 and TNF-a levels .
- Results Summary :
- IC50 values for cell proliferation inhibition were determined through MTT assays.
- Flow cytometry confirmed apoptosis induction at concentrations as low as 1 μM.
- Results Summary :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
